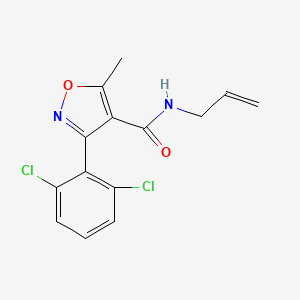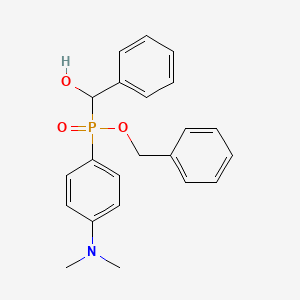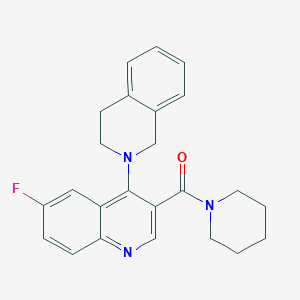
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core substituted with a 4-methoxyphenyl group at the 3-position, a methyl group at the 2-position, and a 3,4,5-trimethoxybenzoate ester at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
作用机制
Target of Action
It’s worth noting that methyl 3,4,5-trimethoxybenzoate derivatives are closely related to gallic acid and methyl gallates . These compounds are known for their antioxidant and free radical scavenging properties , suggesting that the compound might interact with reactive oxygen species (ROS) in the body.
Mode of Action
Based on its structural similarity to methyl gallates , it can be hypothesized that it may act as an antioxidant, neutralizing ROS in the body. This can protect tissues and key metabolisms against oxidative stress, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Result of Action
Based on its potential antioxidant properties, it could help in protecting cells from oxidative damage, thereby preserving cellular function and preventing the onset of diseases associated with oxidative stress, such as aging, cancer, alzheimer’s, and diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of an appropriate precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Substitution at the 3-Position: The 4-methoxyphenyl group can be introduced at the 3-position through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation at the 2-Position: The methyl group can be introduced at the 2-position through an alkylation reaction using methyl iodide and a strong base such as potassium carbonate.
Esterification at the 7-Position: The final step involves the esterification of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy groups with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or arylated derivatives.
科学研究应用
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Material Science: Its unique structural properties make it useful in the design of organic semiconductors and other advanced materials.
相似化合物的比较
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds:
Colchicine: Both compounds inhibit tubulin polymerization, but this compound may exhibit different pharmacokinetic properties.
Podophyllotoxin: Similar to podophyllotoxin, this compound disrupts microtubule dynamics, but it may have a different spectrum of activity against various cancer cell lines.
Combretastatin A-4: Both compounds target the colchicine binding site on tubulin, but this compound may offer advantages in terms of stability and solubility.
List of Similar Compounds
- Colchicine
- Podophyllotoxin
- Combretastatin A-4
- Trimetrexate
- Trimethoprim
属性
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-15-24(16-6-8-18(30-2)9-7-16)25(28)20-11-10-19(14-21(20)34-15)35-27(29)17-12-22(31-3)26(33-5)23(13-17)32-4/h6-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDLVUKNRVCNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2764135.png)
![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)




![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)

![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)

